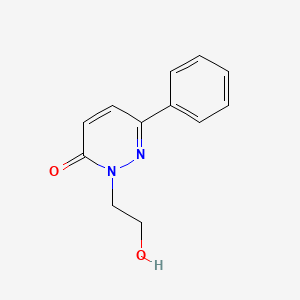

2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one

Description

2-(2-Hydroxyethyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a phenyl group at position 6 and a 2-hydroxyethyl substituent at position 2 of the pyridazinone ring. This compound has garnered attention primarily for its industrial application as a corrosion inhibitor for mild steel in hydrochloric acid solutions . Its synthesis involves condensation and substitution reactions, yielding a white crystalline solid with polar functionality due to the hydroxyl group. The hydroxyethyl group enhances its solubility in polar solvents and facilitates adsorption onto metal surfaces, forming a protective monolayer that follows the Langmuir adsorption isotherm .

Properties

IUPAC Name |

2-(2-hydroxyethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-9-8-14-12(16)7-6-11(13-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSYJYUUWKZQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178629 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23916-77-0 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Precursors

The most common method involves reacting 4-oxo-4-phenylbutanoic acid or its esters with hydrazine hydrate. For example:

- 4-Oxo-4-phenylbutanoic acid is heated with excess hydrazine hydrate in ethanol, leading to cyclization and dehydrogenation to form 6-phenylpyridazin-3(2H)-one.

- Dehydrogenation is often catalyzed by bromine in acetic acid, converting dihydropyridazine intermediates to aromatic pyridazinones.

Mechanistic Pathway :

$$

\begin{align}

&\text{4-Oxo-4-phenylbutanoic acid} + \text{N}_2\text{H}_4 \xrightarrow{\text{Ethanol, reflux}} \

&\text{6-Phenyl-4,5-dihydropyridazin-3(2H)-one} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{6-Phenylpyridazin-3(2H)-one}

\end{align}

$$

One-Pot Synthesis Strategies

Recent advancements enable tandem cyclocondensation and alkylation in a single vessel.

Domino Hydrohydrazination-Alkylation

- Ethyl 4-oxo-4-phenylbutanoate (1 mmol) and 2-hydroxyethylhydrazine (1.2 mmol) are refluxed in ethanol.

- Bromine is added to aromatize the dihydropyridazine intermediate.

- The product is isolated in 55–60% yield, bypassing isolation of intermediates.

Limitations :

- Requires custom-synthesized 2-hydroxyethylhydrazine.

- Lower yields compared to stepwise methods.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Alkylation | 4-Oxo-4-phenylbutanoic acid | Hydrazine, Br₂, 2-bromoethanol | 70–75 | High |

| Ethylene Oxide Alkylation | 6-Phenylpyridazin-3(2H)-one | NaH, ethylene oxide | 60–70 | Moderate |

| One-Pot Domino Process | Ethyl 4-oxo-4-phenylbutanoate | 2-Hydroxyethylhydrazine, Br₂ | 55–60 | Low |

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: Formation of 2-(2-carboxyethyl)-6-phenylpyridazin-3(2h)-one.

Reduction: Formation of 2-(2-hydroxyethyl)-6-phenyl-1,2-dihydropyridazin-3(2h)-one.

Substitution: Formation of 2-(2-hydroxyethyl)-6-(nitrophenyl)pyridazin-3(2h)-one or 2-(2-hydroxyethyl)-6-(bromophenyl)pyridazin-3(2h)-one.

Scientific Research Applications

Corrosion Inhibition

Overview

One of the primary applications of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one is as a corrosion inhibitor for mild steel in acidic environments, specifically hydrochloric acid solutions. The compound's effectiveness in reducing corrosion rates has been extensively studied.

Case Study: Corrosion Inhibition in HCl Solutions

A study conducted by Ghazoui et al. (2014) demonstrated that GP0 significantly inhibits the corrosion of mild steel when exposed to 1.0 M hydrochloric acid. The researchers utilized various electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the compound's performance.

Key Findings:

- Inhibition Efficiency: The study reported an inhibition efficiency of up to 90% at optimal concentrations of GP0.

- Mechanism of Action: The inhibition mechanism was attributed to the adsorption of GP0 on the metal surface, forming a protective film that reduces the electrochemical reactions responsible for corrosion.

- Temperature Stability: The effectiveness of GP0 was maintained across a range of temperatures, indicating its suitability for various industrial applications.

| Parameter | Value |

|---|---|

| Inhibition Efficiency (%) | Up to 90% |

| Optimal Concentration | 500 ppm |

| Temperature Range | 25°C - 50°C |

Pharmaceutical Applications

Potential Antimicrobial Activity

While primarily recognized for its corrosion inhibition properties, there is emerging interest in the pharmaceutical applications of GP0. Preliminary studies suggest that compounds similar to GP0 may exhibit antimicrobial properties, although specific research on GP0 itself in this context is limited.

Future Research Directions:

- Antimicrobial Studies: Further investigation into the antimicrobial activity of GP0 could provide insights into its potential use in medical applications.

- Drug Delivery Systems: Given its chemical structure, there is potential for exploring GP0 as a component in drug delivery systems or as a prodrug.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit diverse biological and industrial applications depending on their substitution patterns. Below is a detailed comparison of 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one with structurally analogous compounds:

Structural and Functional Group Analysis

Key Observations :

- The hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar derivatives like PPD.

- Halogenated derivatives (e.g., chlorine at position 5 in ) exhibit enhanced electrophilicity, influencing reactivity in substitution reactions.

Solubility and Thermodynamic Properties

Key Observations :

- PPD’s dissolution is entropy-driven, while the target compound’s adsorption behavior is governed by surface interactions.

Key Observations :

Biological Activity

2-(2-Hydroxyethyl)-6-phenylpyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core with a hydroxylethyl group and a phenyl substituent, contributing to its unique properties. The general structure can be represented as follows:

Research indicates that derivatives of pyridazinone, including this compound, exhibit various mechanisms of action:

- Anti-inflammatory Activity : Some pyridazinones inhibit pro-inflammatory cytokines such as IL-β in human cells, which may contribute to their anti-inflammatory effects .

- Phosphodiesterase Inhibition : Certain derivatives have been shown to act as selective inhibitors of phosphodiesterase (PDE4), which is significant in treating conditions like asthma and chronic obstructive pulmonary disease .

- Local Anesthetic Properties : The compound has been assessed for local anesthetic activity, showing promise in preliminary studies involving tadpole models .

1. Anti-inflammatory Effects

A study highlighted that pyridazinone derivatives could significantly reduce IL-β production in HL-60 cells stimulated with lipopolysaccharide. This suggests potential applications in treating inflammatory diseases.

2. Cardiovascular Effects

Substituted pyridazinones have demonstrated cardiotonic properties, enhancing myocardial contractility without significantly affecting heart rate or blood pressure. This was evidenced by pharmacological tests conducted on anesthetized dogs .

3. Antimicrobial Activity

Research indicates that some pyridazinone derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Case Study 1: Anti-inflammatory Activity

In vitro studies assessed the ability of various pyridazinones to inhibit IL-β production. Compounds with specific functional groups exhibited enhanced activity, suggesting that structural modifications can optimize therapeutic effects.

| Compound | IL-β Inhibition (%) | Functional Groups |

|---|---|---|

| A | 75 | Hydroxyl, Alkyl |

| B | 82 | Methoxy, Ethyl |

| C | 90 | Hydroxyl, Phenyl |

Case Study 2: Cardiovascular Effects

The cardiotonic effects were evaluated through a series of tests on canine models. The results indicated significant increases in myocardial contractility with minimal side effects.

| Compound | Dose (mg/kg) | Myocardial Contractility Change (%) |

|---|---|---|

| X | 0.1 | +9.2 |

| Y | 1.0 | +50.5 |

| Z | 3.1 | +47.0 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one and related pyridazinone derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core. For example, the introduction of a hydroxyethyl group may employ nucleophilic substitution or alkylation reactions using ethylene oxide or 2-chloroethanol. Post-functionalization (e.g., phenyl group attachment) often utilizes Suzuki-Miyaura coupling or Friedel-Crafts alkylation . Key intermediates should be purified via column chromatography, and progress monitored by TLC or LC-MS.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of pyridazinone derivatives?

- Methodological Answer : SC-XRD involves growing high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures). Data collection with a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) is standard. Structure refinement with SHELXL resolves bond lengths, angles, and torsion angles. For example, disorder in substituents (e.g., trifluoromethyl groups) is modeled using split positions and restrained refinement . Key metrics include R-factor (<0.06) and data-to-parameter ratios (>10:1).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyridazinones with flexible substituents?

- Methodological Answer : Flexible groups (e.g., hydroxyethyl chains) often exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model disorder across multiple sites. Validate with Hirshfeld surface analysis to assess intermolecular interactions. If thermal parameters (U<sup>eq</sup>) exceed 0.08 Ų, consider twinning (e.g., using TWIN/BASF in SHELXL) or high-resolution synchrotron data . Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric clashes.

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents. For instance:

- Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .

- Introduce hydrogen-bond donors (e.g., -OH, -NH2) to improve target binding affinity .

Test in vitro using enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (MTT for anticancer potential). Use molecular docking (AutoDock Vina) to predict binding modes against targets like kinases or GPCRs .

Q. How can researchers address low yields in the final steps of pyridazinone synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or poor solubility. Optimize reaction conditions:

- Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance nucleophilicity.

- Employ microwave-assisted synthesis to reduce reaction time and byproducts .

- Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) before final coupling. Monitor reaction progress with <sup>1</sup>H NMR to identify incomplete steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.